5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core. This bicyclic scaffold is substituted at the 5-position with a methylene-linked 4-ethylpiperazinyl group and a furan-2-yl moiety.
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-2-18-5-7-19(8-6-18)12(11-4-3-9-22-11)13-14(21)20-15(23-13)16-10-17-20/h3-4,9-10,12,21H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUDLEXHHRGCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Amino-3-mercapto-1,2,4-triazole
A foundational route involves cyclocondensation of 4-amino-3-mercapto-1,2,4-triazole (1) with α-halocarbonyl compounds. For example, reaction with α-bromoacetophenone (2) in ethanol under basic conditions yields the thiazolo-triazole scaffold (3) via nucleophilic substitution and cyclization.
$$
\text{(1) + (2) } \xrightarrow[\text{EtOH, NaOH}]{\Delta} \text{Thiazolo[3,2-b]triazol-6-ol (3)} \quad
$$
Key Conditions :
- Solvent: Ethanol or DMF
- Base: NaOH or triethylamine
- Temperature: Reflux (80–100°C)
- Yield: 70–85%
Alternative Route via Hantzsch Thiazole Synthesis
The Hantzsch method employs thiourea derivatives (4) and α-haloketones (5). For instance, 4-amino-1,2,4-triazole-3-thiol (4) reacts with ethyl bromopyruvate (5) to form the thiazole ring, followed by intramolecular cyclization to furnish the fused system (6).
$$
\text{(4) + (5) } \xrightarrow[\text{EtOH, Et}_3\text{N}]{\Delta} \text{Thiazolo[3,2-b]triazol-6-yl acetate (6)} \quad
$$
Post-Synthetic Modification :
Installation of the (4-Ethylpiperazin-1-yl)(furan-2-yl)methyl Substituent
Mannich Reaction Strategy
The C5 position of the thiazolo-triazole core undergoes Mannich reactions with furan-2-carbaldehyde (8) and N-ethylpiperazine (9). A three-component reaction in acetic acid mediates the formation of the aminomethyl bridge.
$$
\text{(7) + (8) + (9) } \xrightarrow[\text{AcOH}]{\Delta} \text{Target Molecule} \quad
$$
Optimized Parameters :
- Molar ratio (7:8:9): 1:1.2:1.5
- Reaction time: 12–18 hours
- Yield: 60–75%
Stepwise Alkylation-Amination
An alternative approach involves sequential alkylation and amination:
- Alkylation : Treat the core (7) with furan-2-ylmethyl bromide (10) in DMF/K$$2$$CO$$3$$ to install the furylmethyl group (11).
- Amination : React (11) with 1-ethylpiperazine (12) under Buchwald-Hartwig conditions (Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$_3$$) to introduce the piperazine moiety.
$$
\text{(7) } \xrightarrow[\text{DMF, K}2\text{CO}3]{\text{(10)}} \text{(11) } \xrightarrow[\text{Pd catalysis}]{\text{(12)}} \text{Target Molecule} \quad
$$
Challenges :
- Competing side reactions at the electron-rich thiazole ring.
- Requiring inert atmosphere for palladium-catalyzed steps.
Critical Analysis of Methodologies
Yield and Scalability
- Cyclocondensation routes (Section 2.1) offer higher yields (70–85%) but require stringent control over stoichiometry.
- Mannich reactions (Section 3.1) are operationally simpler but suffer from moderate yields due to byproduct formation.
Functional Group Tolerance
- The C6 hydroxyl group necessitates protection (e.g., as an acetate) during alkylation/amination steps to prevent oxidation.
- Ethylpiperazine’s secondary amine must remain unprotected, complicating purification in acidic conditions.
Advanced Synthetic Approaches
Flow Chemistry for Core Assembly
Recent advances employ continuous flow systems to enhance reproducibility in thiazolo-triazole synthesis. A microreactor setup with 4-amino-3-mercaptotriazole and α-bromoketones achieves 90% conversion in 10 minutes, reducing side reactions.
Enzymatic Resolution for Chirality Control
For enantiomerically pure variants, lipase-catalyzed kinetic resolution of intermediates has been reported, achieving >99% ee using Candida antarctica lipase B.
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.
Biological Studies: It can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved will depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The thiazolo[3,2-b][1,2,4]triazol-6-one derivatives vary significantly in substituents at the 5-position, influencing their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Complexity : The target compound’s piperazine-furan combination introduces steric bulk and polarity compared to simpler analogs like 2j (furan-methylene) . This may reduce synthetic yields (unreported for the target) compared to 5b (76% yield) .
- Melting Points : Compounds with aromatic substituents (e.g., 3-nitrobenzylidene in 5b ) exhibit higher melting points (>230°C) than aliphatic derivatives (e.g., 5g at 176°C ). The target compound’s piperazine group may lower its melting point relative to purely aromatic analogs.
- Biological Activity : While the target compound lacks reported activity, analogs like 3c (4-fluorophenyl) show anticonvulsant effects , suggesting that electron-withdrawing groups (e.g., halogens) enhance CNS activity.
Pharmacological Potential
- Piperazine Derivatives : Piperazine rings (as in the target compound and ) are common in CNS-active drugs due to their ability to modulate receptor binding and solubility .
- Furan-Containing Analogs : Furan rings (e.g., 2j ) may enhance antimicrobial activity, though this remains untested in the target compound.
Biological Activity
The compound 5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular structure of the compound can be broken down as follows:
- Core Structure : Thiazolo[3,2-b][1,2,4]triazole
- Substituents :
- 4-Ethylpiperazine
- Furan group
This unique arrangement contributes to its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The thiazolo[3,2-b][1,2,4]triazole framework is known for its ability to inhibit fungal growth by targeting ergosterol biosynthesis, a vital component of fungal cell membranes. Studies have shown that compounds with similar structures can effectively combat various strains of bacteria and fungi .
Anticancer Properties
Recent studies have evaluated the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds featuring this scaffold have demonstrated cytotoxic effects against several cancer cell lines. In vitro evaluations revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and interference with cell cycle progression .
Anticonvulsant Activity
The anticonvulsant properties of triazole derivatives are well-documented. Compounds similar to this compound have been tested in models such as the maximal electroshock (MES) test and have shown promising results comparable to established anticonvulsants like phenytoin and carbamazepine. This suggests a potential therapeutic application in the treatment of epilepsy .
Case Studies
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in key metabolic pathways in pathogens.
- Cell Cycle Disruption : It can interfere with the normal progression of the cell cycle in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
